

## Protocol for Creating a Topical Delivery System with Polawax GP 200

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Compound of Interest		
Compound Name:	Polawax GP 200	
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# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of topical delivery systems utilizing **Polawax GP 200**, a non-ionic self-emulsifying wax. **Polawax GP 200** is a versatile excipient used to create stable and cosmetically elegant oil-in-water (o/w) emulsions, such as creams and lotions.[1][2][3][4] It is a proprietary blend of cetearyl alcohol and PEG-20 stearate, which are vegetable-derived emulsifiers and stabilizers.[3][5] This emulsifying wax is known for its ability to produce thick emulsions without the need for additional stiffening agents and is stable over a wide pH range (3-13) and in the presence of electrolytes.[1][4]

These application notes will detail the formulation principles, provide exemplary formulations, and outline detailed protocols for the preparation and characterization of topical systems incorporating **Polawax GP 200**.

## Introduction to Polawax GP 200 in Topical Formulations

**Polawax GP 200** simplifies the formulation process by acting as an all-in-one emulsifier, thickener, and stabilizer.[4] It is suitable for creating a variety of topical products, from light lotions to heavy creams, by varying its concentration.[1] The formation of liquid crystals within the emulsion promotes a time-release hydration effect and can serve as a slow-release delivery mechanism for active pharmaceutical ingredients (APIs).[1][3][4]



#### Key Features of Polawax GP 200:

- Ease of Use: As a self-emulsifying wax, it simplifies the manufacturing process.
- Versatility: Can be used to create a range of viscosities.[1]
- Stability: Forms stable emulsions over a broad pH and electrolyte range.[1][4]
- Drug Delivery: The liquid crystalline structure can facilitate controlled release of APIs.[1][3][4]

#### **Formulation Guidelines**

The concentration of **Polawax GP 200** is a critical factor in determining the final viscosity and texture of the formulation. The following table provides typical concentration ranges for different types of topical systems.

Formulation Type	Polawax GP 200 (% w/w of total formulation)	Oil Phase (% w/w)	Aqueous Phase (% w/w)	General Characteristic s
Light Lotion	2 - 4%	10 - 20%	75 - 88%	Fluid, easily spreadable, light skin feel.
Cream	5 - 8%	20 - 30%	62 - 75%	Viscous, rich texture, good for barrier function.
Heavy Cream	8 - 10%	30 - 40%	50 - 62%	Very thick, occlusive, for intensive moisturization.

Note: The total of all components should equal 100%. The percentage of **Polawax GP 200** is often calculated as approximately 25% of the total oil phase weight.[4][6]

### **Exemplary Formulations:**



The following are example formulations for a basic lotion and cream. These can be adapted based on the desired properties and the inclusion of an Active Pharmaceutical Ingredient (API).

Table 1: Exemplary Formulations

Ingredient	Function	Lotion (% w/w)	Cream (% w/w)
Oil Phase			
Polawax GP 200	Emulsifier, Thickener	3.0	7.0
Mineral Oil / Caprylic/Capric Triglyceride	Emollient	15.0	25.0
Cetyl Alcohol	Thickener, Stabilizer	1.0	2.0
Aqueous Phase			
Deionized Water	Vehicle	79.8	64.8
Glycerin	Humectant	1.0	1.0
Cool-Down Phase	_		
Preservative (e.g., Phenoxyethanol)	Preservative	0.2	0.2
Active Pharmaceutical Ingredient (API)	Active	q.s.	q.s.
Total	100.0	100.0	

# Experimental Protocols Laboratory-Scale Preparation of a Topical Cream

This protocol outlines the steps for preparing a 100g batch of the example cream formulation.

Materials and Equipment:

Two heat-resistant glass beakers (250 mL)



- · Water bath or heating mantle
- Overhead stirrer or homogenizer (e.g., Silverson type)
- Digital balance
- Thermometer
- Spatulas and weighing papers

#### Procedure:

- Oil Phase Preparation:
  - Weigh the Polawax GP 200, Mineral Oil, and Cetyl Alcohol into one of the beakers.
  - Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
- Aqueous Phase Preparation:
  - Weigh the deionized water and glycerin into the second beaker.
  - Heat the aqueous phase to 70-75°C in a separate water bath.
- Emulsification:
  - Slowly add the aqueous phase to the oil phase while continuously mixing with an overhead stirrer at a moderate speed (e.g., 500-1000 rpm).
  - Increase the mixing speed (e.g., to 2000-5000 rpm) or use a homogenizer for 2-5 minutes to ensure a fine and uniform emulsion. The more shear energy introduced, the smaller the droplet size, resulting in a more stable emulsion.
- Cooling:
  - Remove the emulsion from the heat and continue stirring at a lower speed as it cools.
- Addition of Cool-Down Phase:



- When the temperature of the emulsion reaches approximately 40°C, add the preservative and the API (if applicable).
- Continue stirring until the cream is uniform and has cooled to room temperature.
- Final Product:
  - Transfer the cream to an appropriate container and label it.

### **Characterization of the Topical Delivery System**

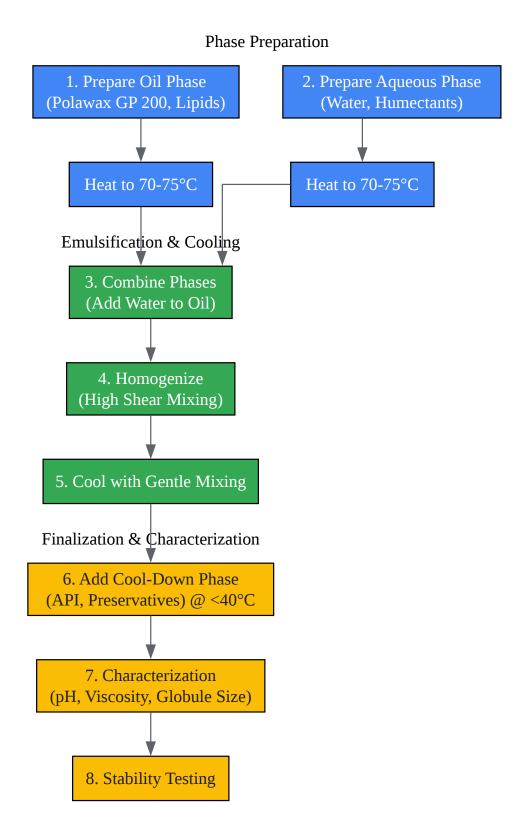
- Procedure: Visually inspect the formulation for its color, odor, and homogeneity. Measure the pH of a 10% dispersion of the cream in deionized water using a calibrated pH meter.
- Acceptance Criteria: A smooth, uniform appearance with no signs of phase separation. The pH should be within the desired range for topical application (typically 4.5-6.5).
- Instrumentation: A rotational viscometer or rheometer.
- Procedure:
  - Equilibrate the sample to a controlled temperature (e.g., 25°C).
  - Measure the viscosity at various shear rates to characterize the rheological behavior (e.g., shear-thinning).
  - For a more detailed analysis, perform an oscillatory measurement to determine the storage modulus (G') and loss modulus (G").
- Data Presentation: Plot viscosity as a function of shear rate. A shear-thinning profile is generally desirable for topical products, allowing for easy application and good spreadability.
- Instrumentation: Optical microscope with a calibrated eyepiece or a laser diffraction particle size analyzer.
- Procedure:
  - Dilute a small amount of the cream with deionized water.



- For microscopy, place a drop of the diluted emulsion on a slide and observe the dispersed oil globules under magnification.
- For laser diffraction, introduce the diluted sample into the instrument and measure the globule size distribution.
- Data Presentation: Report the mean globule size and the polydispersity index. A smaller and more uniform globule size generally correlates with better long-term stability.
- Protocol: Conduct accelerated stability studies according to ICH guidelines (e.g., storing samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months).
- Parameters to Monitor:
  - Physical appearance (phase separation, color change)
  - pH
  - Viscosity
  - Globule size
  - Assay of the API
- Frequency of Testing: Typically at 0, 1, 3, and 6 months for accelerated studies.

# Visualizations Experimental Workflow



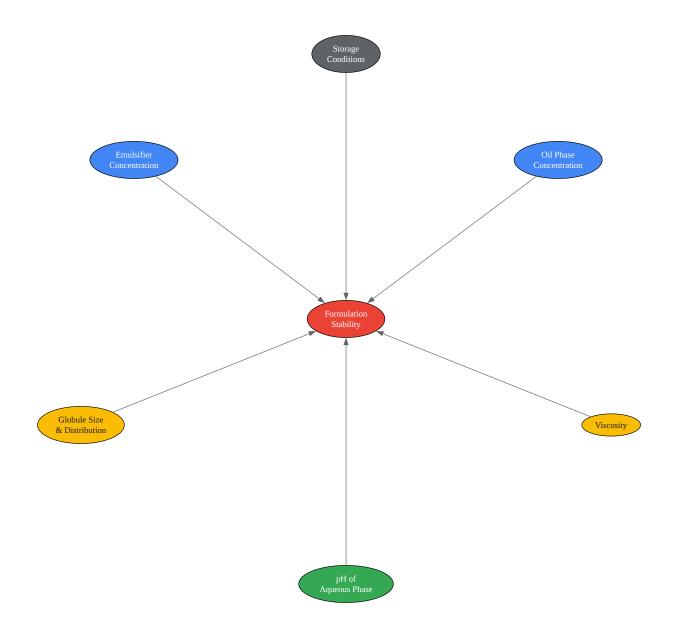


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Caption: Experimental workflow for creating a topical delivery system.



### **Factors Influencing Formulation Stability**



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Caption: Key factors influencing the stability of the topical formulation.

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